

Fradafiban Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fradafiban hydrochloride	
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An In-depth Overview of the Core Chemical Properties, Mechanism of Action, and Experimental Evaluation of a Potent Glycoprotein IIb/IIIa Antagonist

Abstract

Fradafiban hydrochloride is the hydrochloride salt of Fradafiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] As a key player in the final common pathway of platelet aggregation, the GP IIb/IIIa receptor is a significant target for antiplatelet therapies. This technical guide provides a comprehensive overview of Fradafiban hydrochloride, focusing on its chemical properties, mechanism of action, and the experimental protocols essential for its characterization. This document is intended for researchers, scientists, and professionals involved in the field of drug development and thrombosis research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes the available data for Fradafiban and its hydrochloride salt. Note that while some experimental data for the hydrochloride form are not readily available in the public domain, predicted values for the parent compound provide useful approximations.



Property	Fradafiban	Fradafiban Hydrochloride
CAS Number	148396-36-5	Not explicitly available
Molecular Formula	C20H21N3O4	C20H22CIN3O4[2]
Molecular Weight	367.4 g/mol	403.86 g/mol [2]
Water Solubility	0.0484 mg/mL (Predicted)[1]	Data not available
Melting Point	Data not available	Data not available
pKa (Strongest Acidic)	3.62 (Predicted)[1]	Data not available
pKa (Strongest Basic)	11.49 (Predicted)[1]	Data not available

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

Fradafiban exerts its antiplatelet effect by inhibiting the GP IIb/IIIa receptor, an integrin found on the surface of platelets. This receptor plays a crucial role in the final step of platelet aggregation, making it a prime target for antithrombotic agents.

The Glycoprotein IIb/IIIa Signaling Pathway

The activation of platelets by agonists such as ADP, thrombin, or collagen triggers an "inside-out" signaling cascade that leads to a conformational change in the GP IIb/IIIa receptor. This change increases the receptor's affinity for its ligands, primarily fibrinogen and von Willebrand factor. Fibrinogen, being a dimeric molecule, can bridge adjacent platelets by binding to their activated GP IIb/IIIa receptors, leading to platelet aggregation and thrombus formation. Fradafiban competitively blocks the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby inhibiting platelet aggregation.



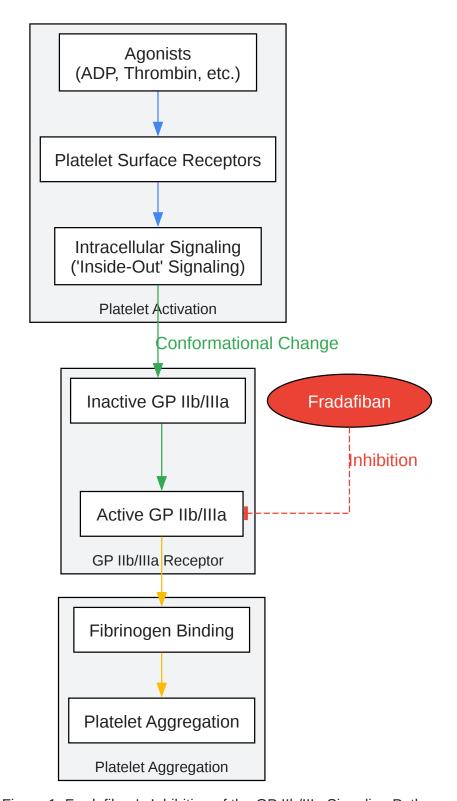


Figure 1: Fradafiban's Inhibition of the GP IIb/IIIa Signaling Pathway

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Caption: Fradafiban inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.



Key Experimental Protocols

The in vitro efficacy of **Fradafiban hydrochloride** is primarily assessed through platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.

Platelet Aggregation Assay Workflow using Light Transmission Aggregometry

The following diagram outlines the standard workflow for evaluating the inhibitory effect of **Fradafiban hydrochloride** on platelet aggregation induced by various agonists.



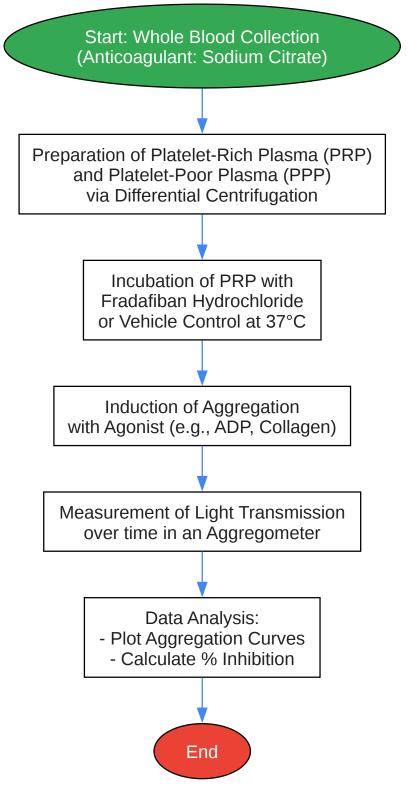


Figure 2: Experimental Workflow for Platelet Aggregation Assay

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Caption: A stepwise workflow for assessing the antiplatelet activity of Fradafiban HCl.



Detailed Methodology for Platelet Aggregation Assay

- Preparation of Platelet-Rich and Platelet-Poor Plasma:
 - Whole blood is collected from healthy, medication-free donors into tubes containing 3.2% sodium citrate.
 - Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.
 - Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
- Assay Procedure:
 - The platelet count in the PRP is adjusted if necessary.
 - PRP is pre-warmed to 37°C in the aggregometer cuvettes with constant stirring.
 - A baseline of 0% aggregation is established with PRP.
 - Fradafiban hydrochloride at varying concentrations or a vehicle control is added to the PRP and incubated for a predetermined period.
 - A platelet agonist (e.g., ADP, collagen) is added to initiate aggregation.
 - The change in light transmission is recorded for several minutes.
- Data Analysis:
 - The extent of aggregation is quantified as the maximum change in light transmission.
 - The percentage of inhibition by Fradafiban hydrochloride is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.

Safety and Handling

Fradafiban hydrochloride should be handled by trained personnel in a laboratory setting. Standard laboratory safety protocols, including the use of personal protective equipment



(gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Fradafiban hydrochloride is a potent and specific inhibitor of the GP IIb/IIIa receptor, a critical mediator of platelet aggregation. Its mechanism of action makes it a valuable tool for research into antithrombotic therapies. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of its antiplatelet efficacy. Further studies are warranted to fully elucidate its therapeutic potential.

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References

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- To cite this document: BenchChem. [Fradafiban Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400522#fradafiban-hydrochloride-cas-number-and-chemical-properties]

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